![molecular formula C11H20N2O3 B3103920 2-(tert-Butoxycarbonyl)-7beta-amino-2-aza-5-oxaspiro[3.4]octane CAS No. 1453316-10-3](/img/structure/B3103920.png)
2-(tert-Butoxycarbonyl)-7beta-amino-2-aza-5-oxaspiro[3.4]octane
Übersicht
Beschreibung
“2-(tert-Butoxycarbonyl)-7beta-amino-2-aza-5-oxaspiro[3.4]octane” is a spirocyclic building block that was first synthesized by Carreira and coworkers . It provides a new area of chemical space with straightforward functional handles for further diversification .
Synthesis Analysis
The synthesis of this compound involves the use of amino acid ionic liquids (AAILs) for organic synthesis . A series of room-temperature ionic liquids were prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of this compound was confirmed through NMR, elemental analysis, and IR spectroscopic analysis . The neat Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the neutralization of imidazolium hydroxide with commercially available Boc-protected amino acids . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its clear and nearly colorless appearance as a liquid at room temperature . It is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .Wissenschaftliche Forschungsanwendungen
Photochemical and Thermal Rearrangement
Research by Lattes et al. (1982) on the photochemical and thermal rearrangement of oxaziridines provided experimental evidence supporting the stereoelectronic control theory. This study elucidated the mechanisms behind the regioselectivities observed in these rearrangements, contributing to our understanding of the behavior of similar spiro compounds under different conditions (Lattes, Oliveros, Rivière, Belzecki, Mostowicz, Abramskj, Piccinnileopardi, Germain, & Vanmeerssche, 1982).
Spirolactams as Pseudopeptides
Fernandez et al. (2002) focused on the synthesis and conformational analysis of spirolactams, presenting them as constrained surrogates for Pro-Leu and Gly-Leu dipeptides. This research provided valuable insights into the utility of such compounds in peptide synthesis, demonstrating their potential as gamma-turn/distorted type II beta-turn mimetics (Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002).
Electrophilic Amination
Andreae et al. (1992) explored the electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane, expanding the chemical repertoire for synthesizing diazaspirodecanones. Their work highlighted the versatility of these spiro compounds in organic synthesis, especially in creating complex molecular architectures (Andreae, Schmitz, Wulf, & Schulz, 1992).
Molecular Structure Analysis
Moriguchi et al. (2014) conducted a study on the synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. They provided detailed structural analysis through X-ray diffraction, contributing to the understanding of the molecular geometry and electronic properties of such compounds (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).
Wirkmechanismus
Zukünftige Richtungen
The future directions for this compound could involve expanding the applicability of AAILs in organic synthesis . This could be achieved by developing novel room-temperature ionic liquids consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of 20 commercially available tert-butyloxycarbonyl (Boc)-protected amino acids .
Eigenschaften
IUPAC Name |
tert-butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-6-11(7-13)4-8(12)5-15-11/h8H,4-7,12H2,1-3H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQMEIQMZYMIIH-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C[C@@H](CO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





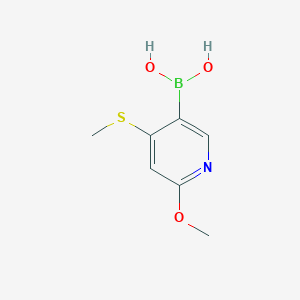
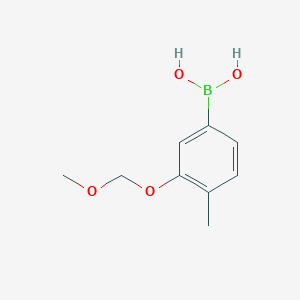
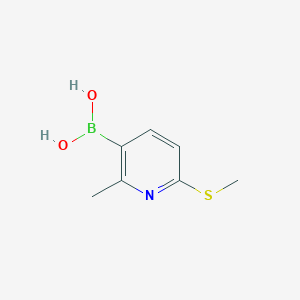
![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/structure/B3103870.png)

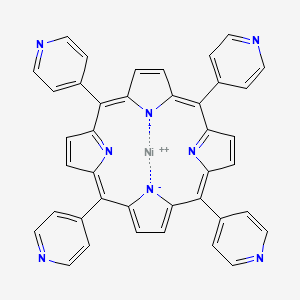


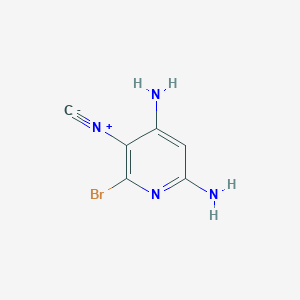
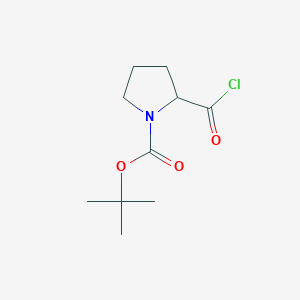

![2-tert-Butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B3103916.png)